molecular formula C6H9NO4 B144248 Ethyl 5,6-dihydro-1,4,2-dioxazine-5-carboxylate CAS No. 132094-62-3

Ethyl 5,6-dihydro-1,4,2-dioxazine-5-carboxylate

Cat. No. B144248
M. Wt: 159.14 g/mol
InChI Key: ZEIUHGCTWSELKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 5,6-dihydro-1,4,2-dioxazine-5-carboxylate, also known as EDDC, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. EDDC is a bicyclic compound that contains a dioxazine ring and an ester group. It has a molecular formula of C9H11NO4 and a molecular weight of 197.19 g/mol.

Mechanism Of Action

The mechanism of action of Ethyl 5,6-dihydro-1,4,2-dioxazine-5-carboxylate is not fully understood. However, studies have shown that Ethyl 5,6-dihydro-1,4,2-dioxazine-5-carboxylate inhibits the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. This inhibition leads to an increase in acetylcholine levels, which can have various physiological effects.

Biochemical And Physiological Effects

Ethyl 5,6-dihydro-1,4,2-dioxazine-5-carboxylate has been shown to have various biochemical and physiological effects. Studies have shown that Ethyl 5,6-dihydro-1,4,2-dioxazine-5-carboxylate has antitumor, antifungal, and antibacterial properties. It has also been shown to have anticholinesterase activity, which makes it a potential candidate for the treatment of Alzheimer's disease.

Advantages And Limitations For Lab Experiments

One of the major advantages of using Ethyl 5,6-dihydro-1,4,2-dioxazine-5-carboxylate in lab experiments is its ease of synthesis. Ethyl 5,6-dihydro-1,4,2-dioxazine-5-carboxylate can be synthesized using simple and readily available reagents. Another advantage is its versatility as a building block for the synthesis of various biologically active compounds.
However, there are also limitations associated with the use of Ethyl 5,6-dihydro-1,4,2-dioxazine-5-carboxylate in lab experiments. One such limitation is its low solubility in water, which can make it difficult to work with in aqueous solutions. Another limitation is its potential toxicity, which requires careful handling and disposal.

Future Directions

There are several future directions for research on Ethyl 5,6-dihydro-1,4,2-dioxazine-5-carboxylate. One direction is the exploration of its potential as a therapeutic agent for various diseases, including Alzheimer's disease and cancer. Another direction is the development of new synthetic methods for Ethyl 5,6-dihydro-1,4,2-dioxazine-5-carboxylate and its derivatives. Additionally, further studies on the mechanism of action of Ethyl 5,6-dihydro-1,4,2-dioxazine-5-carboxylate are needed to fully understand its potential applications.

Synthesis Methods

The synthesis of Ethyl 5,6-dihydro-1,4,2-dioxazine-5-carboxylate can be achieved through several methods. One such method involves the reaction of ethyl 4-oxo-2-butenoate with hydroxylamine hydrochloride in the presence of sodium acetate. Another method involves the reaction of ethyl 4-oxo-2-butenoate with hydroxylamine-O-sulfonic acid in the presence of sodium acetate. Both methods have been reported to yield Ethyl 5,6-dihydro-1,4,2-dioxazine-5-carboxylate in good yields.

Scientific Research Applications

Ethyl 5,6-dihydro-1,4,2-dioxazine-5-carboxylate has been studied extensively for its potential applications in various fields of research. One of the major areas of research is its use as a building block for the synthesis of biologically active compounds. Ethyl 5,6-dihydro-1,4,2-dioxazine-5-carboxylate has been used as a precursor for the synthesis of various natural products and pharmaceutical agents.

properties

CAS RN

132094-62-3

Product Name

Ethyl 5,6-dihydro-1,4,2-dioxazine-5-carboxylate

Molecular Formula

C6H9NO4

Molecular Weight

159.14 g/mol

IUPAC Name

ethyl 5,6-dihydro-1,4,2-dioxazine-5-carboxylate

InChI

InChI=1S/C6H9NO4/c1-2-9-6(8)5-3-11-7-4-10-5/h4-5H,2-3H2,1H3

InChI Key

ZEIUHGCTWSELKD-UHFFFAOYSA-N

SMILES

CCOC(=O)C1CON=CO1

Canonical SMILES

CCOC(=O)C1CON=CO1

synonyms

1,4,2-Dioxazine-5-carboxylicacid,5,6-dihydro-,ethylester(9CI)

Origin of Product

United States

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